molecular formula C14H10ClN3O2S B2928095 3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide CAS No. 2034473-12-4

3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide

Cat. No.: B2928095
CAS No.: 2034473-12-4
M. Wt: 319.76
InChI Key: TXMAKHSSNLZABB-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is a benzamide derivative featuring a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 3-position and a 3-chlorobenzamide group at the 2-position. The compound’s structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-16-13(20-18-8)11-5-6-21-14(11)17-12(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMAKHSSNLZABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring, the thiophene ring, and the benzamide moiety. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Heterocycle Core Substituents on Benzamide Key Functional Groups Molecular Weight (g/mol) Evidence ID
Target Compound : 3-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide Thiophene + Oxadiazole 3-Chloro Oxadiazole (methyl-substituted) ~363.8* N/A
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-1,3,4-thiadiazol-2-ylidene]benzamide (4h) Thiadiazole 3-Chloro Acryloyl, dimethylamino 392.48
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Oxadiazole 3,5-Dichloro (pyridine) Thioether linkage, ethylamino Not reported
3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide Thiadiazole 3-Chloro Thiadiazole (oxo-substituted) ~285.7*
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-Difluoro Chlorothiazole ~274.7*
3-Chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide Oxadiazole + Imidazole 3-Chloro, 4-methoxyphenyl Imidazole, methoxy 485.9

*Calculated based on molecular formula.

Key Observations:
  • Heterocycle Impact : The target compound’s oxadiazole-thiophene scaffold contrasts with thiadiazole () or thiazole () cores. Oxadiazoles are electron-withdrawing and metabolically stable, while thiadiazoles may enhance π-π stacking due to sulfur’s polarizability .
  • Substituent Effects : The 3-chloro group on benzamide is conserved in the target compound and , and 10. Chlorine increases lipophilicity and may enhance membrane permeability .
  • Linkage Diversity : features a thioether linkage, which improves flexibility compared to the rigid oxadiazole-thiophene fusion in the target compound .

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability : Oxadiazoles (target compound, ) resist oxidative metabolism better than thiadiazoles () or thiophenes .
  • Toxicity : highlights skin/eye irritation and respiratory toxicity in oxadiazole derivatives, necessitating careful handling .

Crystallographic and Hydrogen-Bonding Patterns

  • In , N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide forms centrosymmetric dimers via N–H⋯N hydrogen bonds, stabilizing crystal packing . Similar interactions may govern the target compound’s solid-state behavior.

Biological Activity

3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13ClN4O2S\text{C}_{14}\text{H}_{13}\text{ClN}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines. In particular, studies have demonstrated that certain oxadiazole derivatives possess cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.63
5aCEM-13<0.12
5bU-937<0.12

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that it effectively triggers apoptotic pathways in MCF-7 and other cancer cell lines through the activation of p53 and caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound's oxadiazole structure is linked to antimicrobial activity. Studies on similar oxadiazole derivatives have revealed their effectiveness against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundS. aureus ATCC 2592328–168
5cE. coli ATCC 25922<100

The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as potential alternatives to traditional antibiotics amid rising antimicrobial resistance.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the phenyl ring or substitution patterns on the oxadiazole can significantly impact their potency and selectivity.

Key Findings:

  • Halogen Substitution : The presence of halogen atoms on the phenyl ring tends to enhance biological activity.
  • Linker Variations : Changing the length or nature of linkers between functional groups can improve solubility and bioavailability.
  • Functional Group Modifications : Alterations in functional groups attached to the oxadiazole ring can lead to increased cytotoxicity against specific cancer cell lines.

Case Studies

Several studies have focused on synthesizing new derivatives based on this core structure to enhance their pharmacological profiles:

  • Study on Oxadiazole Derivatives :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cell lines.
    • Results indicated that modifications led to compounds with IC50 values significantly lower than those of traditional chemotherapeutics.
  • Antimicrobial Evaluation :
    • A group investigated the antimicrobial properties of newly synthesized oxadiazole compounds against resistant strains.
    • The findings suggested that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.

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